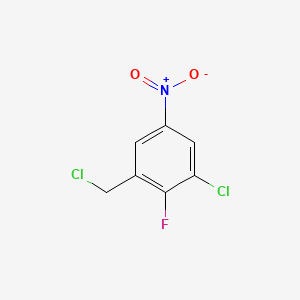
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C7H4Cl2FNO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1-chloro-3-(chloromethyl)-2-fluorobenzene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1-chloro-3-(chloromethyl)-2-fluoro-5-aminobenzene.
Oxidation: Formation of oxidized benzene derivatives, although these reactions are less common.
Aplicaciones Científicas De Investigación
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-(chloromethyl)-2-fluoro-4-nitrobenzene
- 1-Chloro-3-(chloromethyl)-2-fluoro-5-aminobenzene
- 1-Chloro-3-(chloromethyl)-2-fluoro-5-methylbenzene
Uniqueness
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (chloromethyl) groups creates a compound with versatile reactivity, making it valuable in various synthetic and research contexts.
Propiedades
Fórmula molecular |
C7H4Cl2FNO2 |
|---|---|
Peso molecular |
224.01 g/mol |
Nombre IUPAC |
1-chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2FNO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 |
Clave InChI |
NOGZMZBVWNJLSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CCl)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


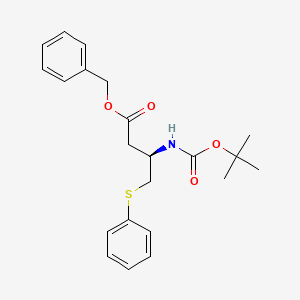


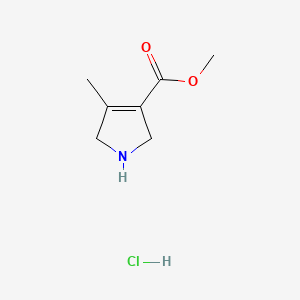
![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
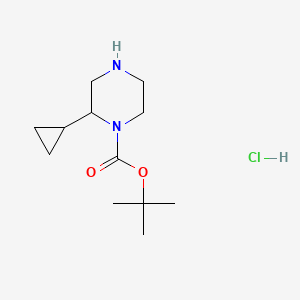
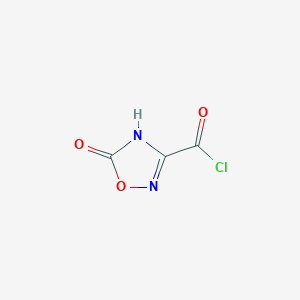
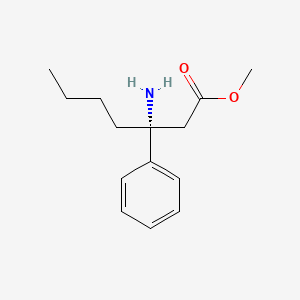

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

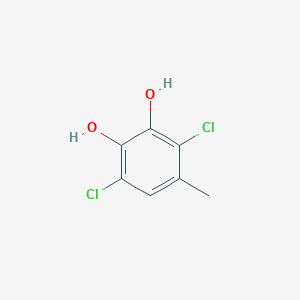
![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)
![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
